

A Technical Guide to 4-Methoxycyclohexanamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Methoxycyclohexanamine**

Cat. No.: **B177878**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxycyclohexanamine is a substituted cycloaliphatic amine that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structural motif, featuring a cyclohexane ring with both an amine and a methoxy group, imparts specific physicochemical properties that make it a versatile intermediate for the synthesis of complex molecules. The stereochemistry of the substituents on the cyclohexane ring, existing as either cis or trans isomers, plays a critical role in its application and the biological activity of its derivatives. This guide provides an in-depth overview of the chemical identity, synthesis, analytical characterization, and potential applications of **4-methoxycyclohexanamine**, with a focus on the trans-isomer due to its prevalence in synthetic applications.

Chemical Identity: CAS Numbers and Synonyms

Clear identification of chemical compounds is paramount for researchers. **4-Methoxycyclohexanamine** is identified by distinct CAS numbers for its stereoisomers.

Isomer	CAS Number
trans-4-Methoxycyclohexanamine	121588-79-2
cis-4-Methoxycyclohexanamine	130290-78-7

A variety of synonyms are used in literature and commercial listings for these compounds. Recognizing these is crucial for effective information retrieval.

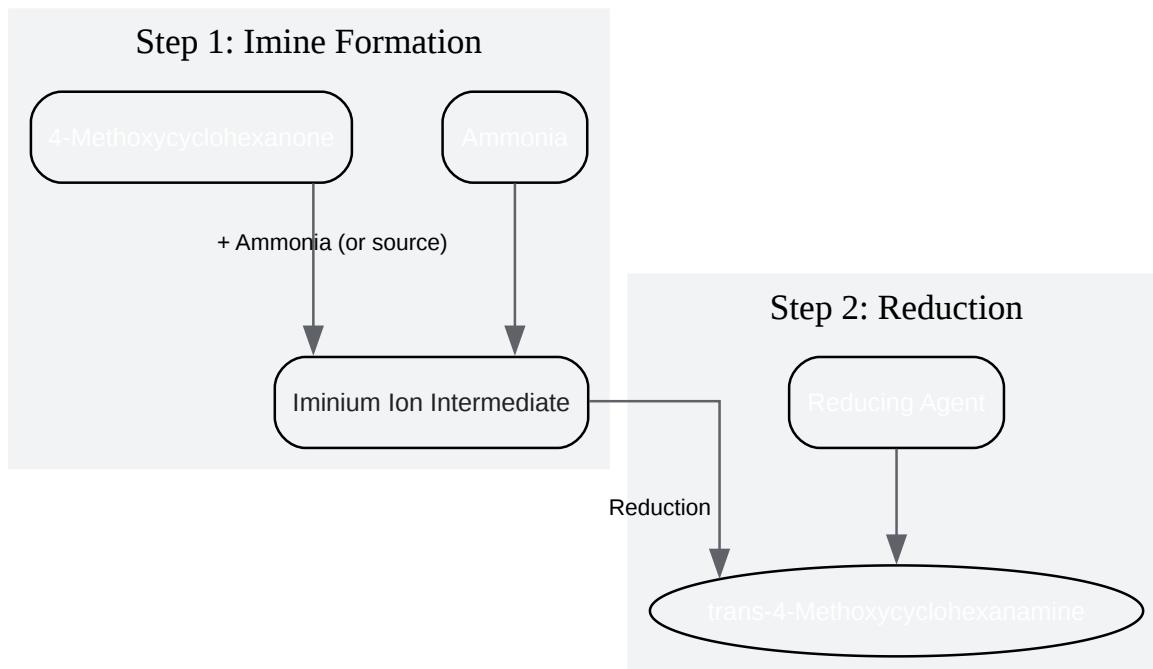
Common Synonyms:

- 4-Methoxycyclohexan-1-amine
- Cyclohexanamine, 4-methoxy-
- (trans-4-methoxycyclohexyl)amine
- (cis-4-methoxycyclohexyl)amine
- trans-4-Methoxy-cyclohexylamine
- cis-4-Methoxy-cyclohexylamine

Physicochemical Properties

The physical and chemical properties of **4-methoxycyclohexanamine** are fundamental to its handling, storage, and reactivity in synthetic protocols. The following table summarizes key properties, primarily for the trans-isomer.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO	
Molecular Weight	129.20 g/mol	
Boiling Point	~174.5 °C (predicted)	
Density	~0.94 g/cm ³ (predicted)	
pKa	~10.38 (predicted)	
Solubility	Soluble in many organic solvents.	
Appearance	Colorless to pale yellow liquid	


Stereoselective Synthesis: The Reductive Amination Pathway

The most common and efficient method for the synthesis of **4-methoxycyclohexanamine** is the reductive amination of its corresponding ketone precursor, 4-methoxycyclohexanone. This method allows for the stereoselective synthesis of the desired isomer, typically the trans form, which is often favored thermodynamically.

Causality Behind Experimental Choices

Reductive amination is a powerful one-pot reaction that combines the formation of an imine or enamine intermediate from a ketone and an amine, followed by its in-situ reduction to the corresponding amine. The choice of the reducing agent is critical for the success and selectivity of the reaction. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) are often preferred over stronger reagents like sodium borohydride (NaBH₄) because they do not readily reduce the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct.^{[1][2]} The stereochemical outcome of the reduction is influenced by the steric hindrance of the iminium ion intermediate, often leading to the preferential formation of the thermodynamically more stable trans isomer.

Experimental Workflow: Reductive Amination

[Click to download full resolution via product page](#)

Caption: Reductive amination workflow for the synthesis of **trans-4-Methoxycyclohexanamine**.

Detailed Protocol: Synthesis of **trans-4-Methoxycyclohexanamine**

This protocol is a representative procedure for the reductive amination of 4-methoxycyclohexanone using sodium borohydride.

Materials:

- 4-Methoxycyclohexanone
- Ammonium acetate or ammonia in methanol
- Sodium borohydride (NaBH_4)
- Methanol (MeOH)

- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Imine Formation:** In a round-bottom flask, dissolve 4-methoxycyclohexanone (1 eq.) in methanol. Add a source of ammonia, such as ammonium acetate (2-3 eq.) or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.[3]
- **Reduction:** Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2 eq.) portion-wise, ensuring the temperature remains below 10 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.
- **Extraction:** To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **4-methoxycyclohexanamine**.
- Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford the pure **trans-4-methoxycyclohexanamine**.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized **4-methoxycyclohexanamine**.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key signals include those for the methoxy group protons (a singlet), the proton on the carbon bearing the amino group, and the cyclohexane ring protons. The coupling constants of the cyclohexane ring protons can help in determining the cis/trans stereochemistry.^[4]
- ^{13}C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the methoxy carbon, the carbon attached to the amino group, and the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine group (typically two bands for a primary amine in the region of $3300\text{-}3500\text{ cm}^{-1}$), C-H stretching of the alkane and methoxy groups, and C-O stretching of the ether linkage.^[4]

Mass Spectrometry (MS):

Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) corresponding to the molecular weight of **4-methoxycyclohexanamine** (129.20 g/mol) would

be expected. Characteristic fragmentation patterns for cyclohexylamines often involve alpha-cleavage, where the C-C bond nearest to the nitrogen atom is broken.^[4]

Chromatographic Methods

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of **4-methoxycyclohexanamine** and for separating the cis and trans isomers. High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity determination and isomer separation, often after derivatization of the amine to a UV-active compound.

Applications in Drug Development and Medicinal Chemistry

Cyclohexylamine derivatives are prevalent scaffolds in a wide range of biologically active molecules. The rigid, three-dimensional structure of the cyclohexane ring allows for precise spatial orientation of functional groups, which is crucial for molecular recognition and binding to biological targets.

Role as a Chiral Building Block

trans-4-substituted cyclohexylamines, including the methoxy derivative, are important chiral building blocks in the synthesis of pharmaceuticals.^[5] The stereochemistry of these intermediates is often critical for the efficacy and safety of the final active pharmaceutical ingredient (API). For instance, trans-4-substituted cyclohexane-1-amines are key structural elements in drugs like the antipsychotic cariprazine.^{[6][7]}

Potential Therapeutic Areas

Derivatives of 4-aminocyclohexanones have been investigated for their analgesic properties.^[8] The methoxy substituent in **4-methoxycyclohexanamine** can influence the lipophilicity and metabolic stability of drug candidates, potentially leading to improved pharmacokinetic profiles. This makes it an attractive starting material for the synthesis of novel compounds targeting a variety of receptors and enzymes in the central nervous system and other therapeutic areas.

Safety and Handling

4-Methoxycyclohexanamine is a chemical that requires careful handling in a laboratory setting.

General Safety Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
- Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Hazard Identification:

Based on data for similar cyclohexylamine derivatives, **4-methoxycyclohexanamine** is expected to be flammable and may cause skin and eye irritation or burns. It may also be harmful if swallowed or inhaled.^[10] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information.

Conclusion

4-Methoxycyclohexanamine, particularly the trans-isomer, is a synthetically important and versatile building block with significant potential in medicinal chemistry and drug development. A thorough understanding of its chemical properties, stereoselective synthesis via reductive amination, and appropriate analytical characterization is essential for its effective utilization in research and development. As the demand for novel and structurally diverse drug candidates continues to grow, the application of such well-defined chiral intermediates will undoubtedly play a crucial role in the advancement of therapeutic agents.

References

- Organic Chemistry Portal.
- Common Organic Chemistry. Reductive Amination - Sodium Borohydride (NaBH4). [\[Link\]](#)

- Varghese, R., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- MySkinRecipes. 4-Methylcyclohexylamine. [\[Link\]](#)
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. *The Journal of Organic Chemistry*, 61(11), 3849–3862. [\[Link\]](#)
- Varghese, R., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. *Organic Reactions*, 1-714. [\[Link\]](#)
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). [\[Link\]](#)
- Saeedi, M., et al. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. *E-Journal of Chemistry*, 10(1), 231-236. [\[Link\]](#)
- Google Patents. (2006).
- Google Patents. (2011). Preparation method of trans-4-methyl cyclohexylamine.
- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. *Borneo Journal of Resource Science and Technology*, 5(1), 43-48. [\[Link\]](#)
- Google Patents. (2017).
- Watson, P. S., et al. (2003). Synthesis of Chiral Building Blocks for Use in Drug Discovery. *Molecules*, 8(7), 551-564. [\[Link\]](#)
- LibreTexts Chemistry. (2024). 24.11: Spectroscopy of Amines. [\[Link\]](#)
- Grygorenko, O. O., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. *Organic Chemistry Frontiers*, 8(21), 5959-6003. [\[Link\]](#)
- Brand, F. A., et al. (2020).
- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. *UNIMAS Institutional Repository*. [\[Link\]](#)
- PubChem. (trans-4-Methoxycyclohexyl)amine. [\[Link\]](#)
- Lednicer, D., et al. (1980). 4-Amino-4-arylcylohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. *Journal of Medicinal Chemistry*, 23(4), 424-430. [\[Link\]](#)
- Lednicer, D., et al. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. *Journal of Medicinal Chemistry*, 24(3), 341-346. [\[Link\]](#)
- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. *UNIMAS Publisher (UNIPub)*. [\[Link\]](#)

- Rajmohan, R., et al. (2023). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. *New Journal of Chemistry*, 47(32), 14947-14963. [\[Link\]](#)
- Google Patents. (2005). Compositions comprising cyclohexylamines and aminoadamantanes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Amino-4-arylcylohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 4-Methoxycyclohexanamine: Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b177878#4-methoxycyclohexanamine-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com